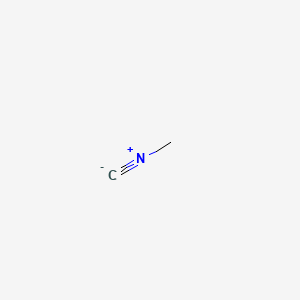

Methyl isocyanide

説明

イソシアノメタンは、メチルイソシアニドとしても知られており、イソシアニドファミリーに属する有機化合物です。この無色の液体は、メチルシアン化物(アセトニトリル)と異性体で等電子体ですが、反応性は大きく異なります。 特徴的な穿刺的で悪臭があり、アセトニトリルの淡く甘いエーテル臭とは異なります .

合成経路と反応条件:

歴史的な調製: イソシアノメタンは、A. によって最初に調製されました。

一般的な方法: イソシアノメタンを調製する最も一般的な方法は、N-メチルホルムアミドの脱水です.

金属シアン化物反応: 多くの金属シアン化物は、メチル化剤と反応して、イソシアノメタンの錯体を形成します.

工業生産方法:

反応の種類:

酸化: イソシアノメタンは酸化反応を受ける可能性がありますが、特定の条件と試薬は文献では一般的に詳述されていません。

一般的な試薬と条件:

脱水試薬: N-メチルホルムアミドの脱水は、一般的な合成経路です.

メチル化剤: 金属シアン化物との反応で使用され、錯体を形成します.

主要な製品:

複素環式化合物: イソシアノメタンは主に、5員環の複素環式化合物を製造するために使用されます.

遷移金属錯体: 遷移金属イソシアニド錯体を調製するために頻繁に使用されます.

4. 科学研究での応用

イソシアノメタンは、科学研究において多様な用途があります。

科学的研究の応用

Organic Synthesis

Preparation of Heterocycles

Methyl isocyanide is primarily utilized in the synthesis of five-membered heterocycles. Its unique reactivity allows for the formation of various complex organic molecules, making it an essential building block in medicinal chemistry and materials science .

Transition Metal Complexes

this compound serves as a ligand in the formation of transition metal isocyanide complexes. These complexes are crucial for catalysis and material science applications, enabling reactions that would be otherwise challenging to achieve with traditional ligands .

Biological Applications

Cytochrome P450 Studies

Recent research has highlighted the use of this compound as a probe in studying cytochrome P450 enzymes. Specifically, the incorporation of isotopically labeled this compound allows for high-throughput screening and structural analysis of enzyme-inhibitor interactions. This method provides insights into the binding orientation and dynamics within the active site of these essential enzymes .

Nitrogen Fixation Research

In biological nitrogen fixation studies, this compound has been employed to investigate metabolic pathways in bacteria such as Azotobacter vinelandii. The compound's interaction with nitrogen-fixing bacteria can enhance our understanding of microbial ecology and its implications for agriculture .

Environmental Chemistry

Detection in Interstellar Medium

this compound has been detected in solar-type protostars, indicating its role in astrochemical processes. Observations from the Atacama Large Millimeter/submillimeter Array (ALMA) revealed that this compound is more abundant than previously thought, suggesting its significance in the formation of prebiotic molecules in space .

Chemical Modeling

Chemical models indicate that understanding the formation and destruction pathways of this compound in various environments can provide insights into its abundance ratios and implications for astrochemistry .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Insights |

|---|---|---|

| Organic Synthesis | Preparation of heterocycles | Essential for complex organic molecule synthesis |

| Transition metal complexes | Facilitates catalysis in various reactions | |

| Biological Studies | Cytochrome P450 enzyme studies | High-throughput screening for drug interactions |

| Nitrogen fixation research | Enhances understanding of microbial ecology | |

| Environmental Chemistry | Detection in interstellar medium | Indicates prebiotic molecule formation in space |

| Chemical modeling | Insights into formation/destruction pathways |

Case Studies

- Cytochrome P450 Analysis

- Astrochemical Research

作用機序

イソシアノメタンの作用機序は、金属と錯体を形成し、さまざまな化学反応に関与する能力に関係しています。 分子標的と経路は、主に金属シアン化物との反応性と、複素環式化合物を形成する役割に関連しています .

類似化合物:

メチルシアン化物(アセトニトリル): イソシアノメタンと異性体で等電子体ですが、反応性と臭いが異なります.

メチルイソシアネート: イソシアニドファミリーの別の化合物ですが、化学的性質と用途が異なります.

独自性:

類似化合物との比較

Methyl Cyanide (Acetonitrile): Isomeric and isoelectronic to isocyanomethane but with different reactivity and odor.

Methyl Isocyanate: Another compound in the isocyanide family but with different chemical properties and uses.

Uniqueness:

生物活性

Methyl isocyanide (CH₃NC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various organisms, and implications for human health.

Overview of this compound

This compound is a simple isocyanide that has been studied for its potential applications in drug discovery and its toxicological effects. The compound has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. Despite its potential, this compound is often viewed with caution due to its toxicity and historical incidents associated with exposure.

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various microorganisms. A study reported minimum inhibitory concentrations (MICs) for several pathogens:

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.2 |

| P. aeruginosa | 0.2 |

| B. subtilis | 0.5 |

| C. tetani | 0.2 |

| M. tuberculosis | 5.0 |

| C. albicans | 4.0 |

These findings suggest that this compound could be a valuable lead compound in the development of new antimicrobial agents .

2. Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can inhibit the growth of taxol-resistant ovarian cancer cells, highlighting its potential as an antitumor agent .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : this compound has been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and potentially leading to increased toxicity in certain contexts .

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Toxicological Implications

The toxicity of this compound cannot be overlooked, particularly in light of the Bhopal disaster in 1984, where accidental exposure resulted in thousands of fatalities and long-term health issues for survivors . Acute exposure can lead to severe respiratory distress, pulmonary edema, and other systemic effects .

Case Study: The Bhopal Disaster

The Bhopal incident serves as a stark reminder of the dangers associated with this compound:

- Acute Effects : Victims experienced rapid onset of symptoms including difficulty breathing and eye damage.

- Long-Term Consequences : Survivors have reported chronic respiratory problems and other health issues years after exposure .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Microbial Interactions : Research on Azotobacter vinelandii revealed that this compound plays a role in nitrogen fixation processes, suggesting ecological significance beyond its toxicological profile .

- Chemical Detection : this compound has been detected in various astrophysical environments, indicating its potential relevance in astrochemistry .

特性

IUPAC Name |

isocyanomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKSVHFXTRFQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075040 | |

| Record name | Methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-75-9 | |

| Record name | Methyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanomethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl isocyanide?

A1: The molecular formula of this compound is CH3NC, and its molecular weight is 41.05 g/mol.

Q2: What spectroscopic techniques are used to study this compound?

A2: Various spectroscopic techniques are employed to characterize and study this compound. Some of the key techniques include:

- Microwave Spectroscopy: Used to determine the rotational spectrum and geometric parameters of this compound and its complexes with other molecules like Argon. [, ]

- Infrared (IR) Spectroscopy: Provides information about the vibrational modes and bonding characteristics of this compound, particularly valuable in analyzing its adsorption behavior on metal surfaces. [, , , ]

- Raman Spectroscopy: Complementary to IR spectroscopy, offering additional insights into the vibrational properties of this compound and its complexes. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used to study the interactions of this compound with proteins like Cytochrome P450 enzymes, taking advantage of isotopic labeling (13C) for detailed analysis. [, ]

- Electron Energy Loss Spectroscopy (EELS): Provides information about the electronic structure and excitation processes of this compound, particularly useful for studying valence-shell electrons. [, ]

- Photoacoustic Spectroscopy: Employed to investigate overtone absorptions of this compound, helping to understand energy transfer processes and potential for mode-selective chemistry. [, ]

- Inelastic Electron Tunneling Spectroscopy (IETS): Used in conjunction with Scanning Tunneling Microscopy (STM) to probe vibrational modes of individual this compound molecules adsorbed on metal surfaces. []

Q3: Why is this compound relevant in astrochemistry and astrobiology?

A3: this compound is considered a key compound in astrochemistry and astrobiology due to its presence in interstellar space and its potential role as a building block for more complex organic molecules. []

Q4: What is the adiabatic ionization energy (AIE) of this compound, and how was it determined?

A4: The adiabatic ionization energy (AIE) of this compound has been experimentally determined to be 11.263 ± 0.005 eV using Vacuum Ultraviolet (VUV) synchrotron radiation-based Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy. []

Q5: What are the common fragmentation pathways observed upon ionization of this compound?

A5: Ionization of this compound leads to several fragmentation pathways, resulting in the loss of neutral H, H2, CN, and HCN. These pathways have been studied using TPEPICO spectroscopy and supported by theoretical calculations. []

Q6: How does this compound interact with metal surfaces?

A6: this compound exhibits strong interactions with metal surfaces, particularly platinum (Pt) and nickel (Ni). Studies using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS), Temperature-Programmed Desorption (TPD), and Scanning Tunneling Microscopy (STM) have revealed the following:

- Adsorption Sites: this compound adsorbs on Pt(111) surfaces at on-top sites at low coverages and both on-top and bridge sites at higher coverages. [, , ]

- Surface Reactions: this compound undergoes various surface reactions on Pt(111), including:

- Formation of Methylaminocarbyne: Hydrogenation of adsorbed this compound leads to the formation of Methylaminocarbyne (CNHCH3). [, ]

- Isomerization to Acetonitrile: While not directly observed on Pt(111), catalytic isomerization of this compound to Acetonitrile (CH3CN) has been demonstrated on nickel surfaces and in the presence of nickel complexes. []

- Surface Structure and Bonding: STM studies revealed that the interaction of this compound with Pt(111) leads to charge transfer from the metal to the molecule. []

Q7: What are the applications of this compound in organic synthesis?

A7: this compound serves as a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Some notable applications include:

- Synthesis of Pyrroles: this compound reacts with various electrophiles, such as alkynes and gem-dibromoalkenes, to yield substituted pyrroles through [2 + 3] cycloaddition reactions. [, , , ]

- Synthesis of Oxazolines, Imidazolines, and Pyrrolines: Silver-catalyzed [3+2] cycloadditions of α-trifluoromethylated Methyl isocyanides with polar double bonds provide access to trifluoromethylated heterocycles, including oxazolines, imidazolines, and pyrrolines. []

- Synthesis of Quinazolinones and Thiones: ortho-Lithiophenyl isocyanide, derived from this compound, reacts with various electrophiles, enabling the synthesis of substituted quinazolinones and thiones. []

- Synthesis of Benzimidazoles: A copper-catalyzed reaction involving ortho-bromoaryl isocyanides and primary amines provides a route to benzimidazoles. []

- Formation of N-[1-(Pyridyl)-1-alkenyl]formamides: α-Metalated (pyridylmethyl)isocyanides, readily prepared from this compound, react with carbonyl compounds to generate N-[1-(pyridyl)-1-alkenyl]formamides, which serve as versatile intermediates for further transformations. []

Q8: What computational chemistry methods have been used to study this compound?

A8: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Key methods include:

- Density Functional Theory (DFT): Employed to investigate the structure, vibrational spectra, binding energies, and reaction mechanisms of this compound and its complexes. [, , , , ]

- Coupled Cluster Methods (CCSD(T)): Used to obtain highly accurate energetic information, often employed as benchmark calculations to evaluate the performance of other methods like DFT. []

- Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of this compound, including isomerization processes and interactions with other molecules. [, ]

Q9: How does the structure of this compound impact its reactivity?

A9: The unique electronic structure of this compound, characterized by a carbon atom bearing both a lone pair of electrons and a multiple bond to nitrogen, dictates its reactivity.

- Nucleophilicity of the Carbon Atom: The lone pair on the carbon makes it nucleophilic, enabling reactions with electrophiles like carbonyl compounds and metal centers. [, ]

- Electrophilicity of the Isocyanide Carbon: The electron-withdrawing nature of the isocyanide group renders the carbon electrophilic, allowing attack by nucleophiles such as amines. []

- [2+3] Cycloadditions: The isocyanide functionality readily participates in [2+3] cycloadditions with dipolarophiles like alkynes, leading to five-membered heterocycles. [, , , ]

- Migratory Insertion: this compound can insert into metal-carbon bonds, a process investigated computationally for zirconium complexes, highlighting the ability of the isocyanide to modify the coordination sphere of metal centers. []

Q10: What are the key findings from thermal explosion studies of this compound?

A10: Thermal explosion experiments, conducted to investigate the exothermic isomerization of this compound to Acetonitrile, have provided valuable kinetic and thermodynamic data:

- Enthalpy of Isomerization: The enthalpy change (ΔH) for the isomerization of this compound to Acetonitrile has been experimentally determined as −23.70 ± 0.14 kcal/mol. []

- Pressure and Volume Dependence: Explosion limits were found to depend on both the pressure and volume of the reaction vessel, with deviations from expected scaling laws observed at certain volumes. [, ]

- Numerical Simulations: Computational modeling of the thermal explosions, considering factors like reactant consumption, gas flow, and variations in thermal conductivity, successfully reproduced experimental data. []

Q11: What is the significance of this compound isomerization in thermal explosion theory?

A11: The unimolecular isomerization of this compound to Acetonitrile is considered a model reaction for testing thermal explosion theories due to its relative simplicity and well-defined kinetics. []

Q12: How does pressure influence the laser-induced isomerization of this compound?

A12: Infrared laser-induced isomerization of this compound exhibits a strong pressure dependence. The pressure threshold for isomerization reflects a balance between the average level of excitation achieved by the laser and the collisional deactivation rate determined by the sample pressure. []

Q13: Can this compound be used as a probe for studying biological systems?

A13: Yes, 13C-labeled this compound has been employed as an NMR probe to study the active site of Cytochrome P450 enzymes. The chemical shifts of the 13C and attached 1H nuclei are sensitive to the binding environment, providing information about ligand binding and structural changes within the enzyme active site. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。